molecular formula C17H15ClN2O3 B12504995 N-benzyl-2-(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-benzyl-2-(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No.: B12504995
M. Wt: 330.8 g/mol
InChI Key: GRMFMSKZNXDVBI-UHFFFAOYSA-N
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Description

N-benzyl-2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is a synthetic organic compound belonging to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a benzyl group and a chloro substituent. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide typically involves the reaction of 7-chloro-3-oxo-2H-1,4-benzoxazine with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted benzoxazine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(3-oxo-2H-1,4-benzoxazin-4-yl)acetamide: Lacks the chloro substituent, resulting in different chemical and biological properties.

    N-benzyl-2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)propionamide: Similar structure but with a propionamide group instead of acetamide.

Uniqueness

N-benzyl-2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is unique due to the presence of the chloro substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

N-benzyl-2-(7-chloro-3-oxo-1,4-benzoxazin-4-yl)acetamide

InChI

InChI=1S/C17H15ClN2O3/c18-13-6-7-14-15(8-13)23-11-17(22)20(14)10-16(21)19-9-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,19,21)

InChI Key

GRMFMSKZNXDVBI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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